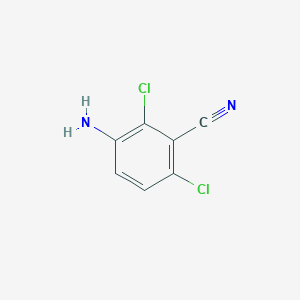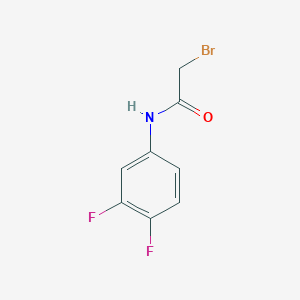
2-bromo-N-(3,4-difluorophenyl)acetamide
Vue d'ensemble
Description
The compound 2-bromo-N-(3,4-difluorophenyl)acetamide is characterized by a dihedral angle between the 4-bromophenyl and 3,4-difluorophenyl rings of 66.4°. The acetamide group is twisted in relation to these rings by 40.0° and 86.3°, respectively. In the crystal structure, N—H⋯O hydrogen bonds and weak C—H⋯O and C—H⋯F interactions form infinite chains along the100direction .
Synthesis Analysis
The synthesis of related bromophenyl acetamide compounds typically involves nucleophilic substitution reactions. For instance, diethyl 2-acetamido-6-bromoazulene-1,3-dicarboxylate undergoes reactions with anionoid reagents to produce various substituted azulene derivatives . Similarly, N-bromoacetamide can react with nitroalkene moieties to introduce bromine and an acetamido group across an olefinic double bond .
Molecular Structure Analysis
The molecular structure of 2-bromo-N-(3,4-difluorophenyl)acetamide is stabilized by hydrogen bonding and weak interactions, which are crucial for the formation of its three-dimensional architecture. The dihedral angles and the twisting of the planes indicate a significant degree of molecular rigidity, which could influence its reactivity and interaction with other molecules .
Chemical Reactions Analysis
Bromophenyl acetamides can participate in various chemical reactions, including hydrogen bonding and halogen interactions. These interactions are not only important for crystal packing but also for the biological activity of the compounds. For example, the presence of halogen atoms like bromine can enhance the reactivity of the molecule towards nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl acetamides are influenced by their molecular structure. The presence of halogen atoms and the acetamide group can affect properties such as solubility, melting point, and reactivity. The crystal packing and hydrogen bonding patterns observed in the structure of 2-bromo-N-(3,4-difluorophenyl)acetamide suggest that it may have unique physical properties that could be relevant for its potential applications .
Relevant Case Studies
Case studies involving similar compounds have shown that bromophenyl acetamides can exhibit a range of biological activities. For instance, some derivatives have been reported to possess antimicrobial properties . Additionally, the molecular docking studies of related compounds have suggested potential inhibitory activity against biological targets such as the BRCA2 complex . These findings highlight the importance of studying the chemical and physical properties of such compounds in relation to their biological functions.
Applications De Recherche Scientifique
Structural Characteristics and Interactions
- Crystal Structure Analysis : The compound's crystal structure reveals specific dihedral angles and planes between its bromophenyl and difluorophenyl rings, as well as acetamide group, illustrating its complex molecular geometry. This information is crucial for understanding its interactions in various environments (Praveen et al., 2013).
Molecular Conformation and Supramolecular Assembly
- Molecular Shape and Interactions : Studies on similar compounds with halogenated phenylacetamide structures have shown the formation of three-dimensional arrays through various intermolecular interactions, providing insights into their potential applications in material science and molecular engineering (Nayak et al., 2014).
Potential in Synthesis and Reactions
Role in Synthesis : The compound's derivatives have been explored for their role in facilitating various chemical reactions, indicating its utility in synthetic chemistry for creating new molecular structures (Ghazzali et al., 2012).
Chemical Reactivity and Mechanism : Research on related compounds shows how they undergo transformations under specific conditions, providing insights into the reactivity and potential applications of 2-bromo-N-(3,4-difluorophenyl)acetamide in chemical synthesis (Schantl & Gstach, 1985).
Applications in Material Science
- Powder Diffraction Data for Derivatives : Studies involving powder diffraction data of derivatives are essential for understanding their structural properties, which can be significant in material science applications (Olszewska et al., 2008).
Potential in Biological Applications
- Biomedical Properties : Research on complexes involving similar structures suggests potential in biomedical applications, particularly in developing radiolabelled biopharmaceuticals (Ndinguri et al., 2021).
Safety And Hazards
Safety information for “2-bromo-N-(3,4-difluorophenyl)acetamide” indicates that it should be handled under inert gas . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be sprayed on an open flame or other ignition source . Contact with air and water should be avoided due to the risk of violent reaction and possible flash fire .
Propriétés
IUPAC Name |
2-bromo-N-(3,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO/c9-4-8(13)12-5-1-2-6(10)7(11)3-5/h1-3H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXQVWQSUBGVKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CBr)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3,4-difluorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid](/img/structure/B3034604.png)


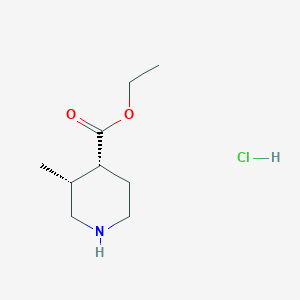
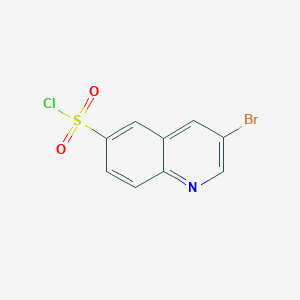

![2-{[(3-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034614.png)
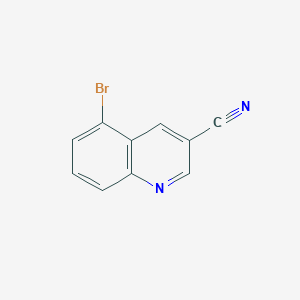
![3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B3034619.png)


![2-{[(2,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034623.png)
